molecular formula C8H11Br B14504551 7-Bromospiro[3.4]oct-5-ene CAS No. 64300-64-7

7-Bromospiro[3.4]oct-5-ene

Cat. No.: B14504551
CAS No.: 64300-64-7
M. Wt: 187.08 g/mol
InChI Key: RVFPWDZBJQXJIW-UHFFFAOYSA-N
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Description

7-Bromospiro[34]oct-5-ene is an organic compound characterized by a spirocyclic structure, where a bromine atom is attached to the spiro carbon This compound is part of the spiro[3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromospiro[3.4]oct-5-ene typically involves the bromination of spiro[3.4]oct-5-ene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromospiro[3.4]oct-5-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding spirocyclic ketones or alcohols.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of spiro[3.4]oct-5-ene.

Common Reagents and Conditions

    Substitution Reactions:

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Formation of spirocyclic compounds with different functional groups.

    Oxidation Reactions: Formation of spirocyclic ketones or alcohols.

    Reduction Reactions: Formation of spiro[3.4]oct-5-ene.

Scientific Research Applications

7-Bromospiro[3.4]oct-5-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromospiro[3.4]oct-5-ene involves its interaction with specific molecular targets, leading to various biological effects. The bromine atom can participate in electrophilic interactions, while the spirocyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.4]oct-5-ene: The parent compound without the bromine atom.

    7-Chlorospiro[3.4]oct-5-ene: A similar compound with a chlorine atom instead of bromine.

    7-Iodospiro[3.4]oct-5-ene: A similar compound with an iodine atom instead of bromine.

Uniqueness

7-Bromospiro[34]oct-5-ene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs

Properties

CAS No.

64300-64-7

Molecular Formula

C8H11Br

Molecular Weight

187.08 g/mol

IUPAC Name

6-bromospiro[3.4]oct-7-ene

InChI

InChI=1S/C8H11Br/c9-7-2-5-8(6-7)3-1-4-8/h2,5,7H,1,3-4,6H2

InChI Key

RVFPWDZBJQXJIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C=C2)Br

Origin of Product

United States

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